
1-Bromo-2-methyl-3-(methylsulfonyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methyl-3-(methylsulfonyl)propane is an organic compound with the molecular formula C5H11BrO2S. It is a brominated derivative of propane, featuring a methyl group and a methylsulfonyl group attached to the carbon chain. This compound is of interest in various chemical and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-3-(methylsulfonyl)propane can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-(methylsulfonyl)propane. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction purification steps, such as distillation and recrystallization, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-methyl-3-(methylsulfonyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 2-Methyl-3-(methylsulfonyl)propanol.
Elimination: 2-Methyl-3-(methylsulfonyl)propene.
Oxidation: 2-Methyl-3-(methylsulfonyl)propanoic acid.
Applications De Recherche Scientifique
1-Bromo-2-methyl-3-(methylsulfonyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-methyl-3-(methylsulfonyl)propane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methylsulfonyl group can undergo oxidation, leading to the formation of sulfonic acids. These reactions are facilitated by the electron-withdrawing nature of the bromine and methylsulfonyl groups, which activate the carbon atoms for nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylpropane: Lacks the methylsulfonyl group, making it less reactive in oxidation reactions.
2-Bromo-2-methylpropane: Has a different bromination pattern, leading to distinct reactivity.
1-Bromo-3-(methylsulfonyl)propane: Similar structure but with the bromine atom at a different position.
Uniqueness
1-Bromo-2-methyl-3-(methylsulfonyl)propane is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C5H11BrO2S |
|---|---|
Poids moléculaire |
215.11 g/mol |
Nom IUPAC |
1-bromo-2-methyl-3-methylsulfonylpropane |
InChI |
InChI=1S/C5H11BrO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
XDOILLBYRDCKTN-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


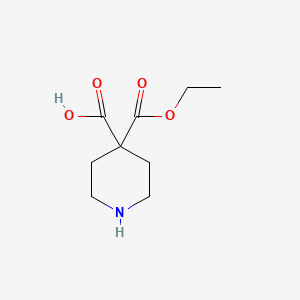
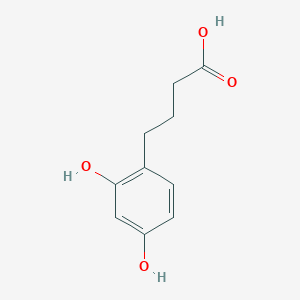
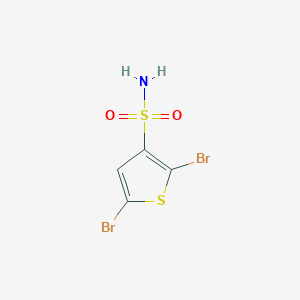
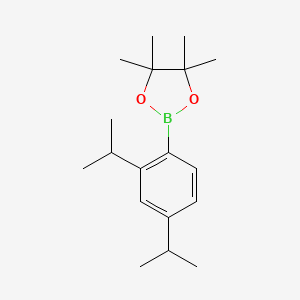


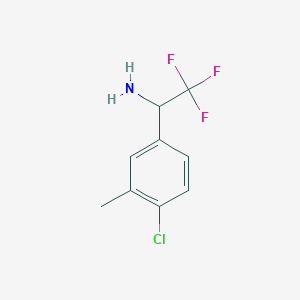
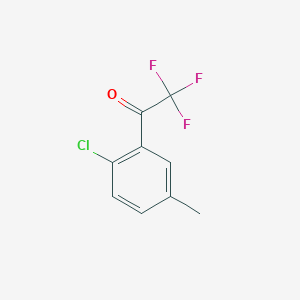
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)
amino}propanoic acid](/img/structure/B13539787.png)
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
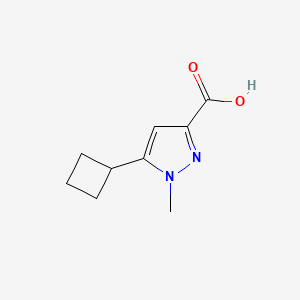
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)
![6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
